molecular formula C26H32O5S B15001406 (8xi,11alpha,17beta)-17-Ethynyl-11-[(methylsulfanyl)methoxy]estra-1,3,5(10)-triene-3,17-diyl diacetate

(8xi,11alpha,17beta)-17-Ethynyl-11-[(methylsulfanyl)methoxy]estra-1,3,5(10)-triene-3,17-diyl diacetate

Cat. No.: B15001406
M. Wt: 456.6 g/mol
InChI Key: HJAGJZNFVJYWMX-KGSYQNBOSA-N
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Description

7-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-10-[(METHYLSULFANYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as acetoxy, ethynyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-10-[(METHYLSULFANYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE involves multiple steps, including the introduction of the acetoxy group, ethynyl group, and methoxy group. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the correct functionalization of the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for potential oxidation reactions.

    Reduction: The ethynyl group can be reduced under specific conditions.

    Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions using bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in the formation of an alkane.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-10-[(METHYLSULFANYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE involves its interaction with specific molecular targets and pathways. The acetoxy group may act as a protecting group, while the ethynyl and methoxy groups can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(ACETYLOXY)-2-ME-4-OXO-3-(1-PHENYL-1H-PYRAZOL-4-YL)-4H-CHROMEN-8-YL ACETATE
  • 7-(ACETYLOXY)-4-OXO-3-(1-PHENYL-1H-PYRAZOL-4-YL)-4H-CHROMEN-8-YL ACETATE

Uniqueness

Compared to similar compounds, 7-(ACETYLOXY)-1-ETHYNYL-11A-METHYL-10-[(METHYLSULFANYL)METHOXY]-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethynyl group, in particular, allows for unique reactivity and interactions not seen in other similar compounds.

Properties

Molecular Formula

C26H32O5S

Molecular Weight

456.6 g/mol

IUPAC Name

[(9S,11R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C26H32O5S/c1-6-26(31-17(3)28)12-11-22-21-9-7-18-13-19(30-16(2)27)8-10-20(18)24(21)23(29-15-32-5)14-25(22,26)4/h1,8,10,13,21-24H,7,9,11-12,14-15H2,2-5H3/t21?,22-,23+,24+,25-,26-/m0/s1

InChI Key

HJAGJZNFVJYWMX-KGSYQNBOSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3[C@@H](C[C@]4([C@H](C3CC2)CC[C@]4(C#C)OC(=O)C)C)OCSC

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3C(CC2)C4CCC(C4(CC3OCSC)C)(C#C)OC(=O)C

Origin of Product

United States

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